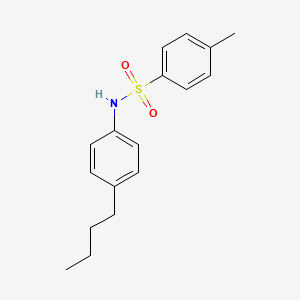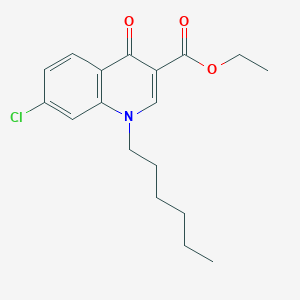![molecular formula C23H15BrCl2N2O2 B11993025 [2-(4-Bromophenyl)-9-chloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-chlorophenyl)methanone](/img/structure/B11993025.png)
[2-(4-Bromophenyl)-9-chloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-chlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Bromophenyl)-9-chloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone” is a heterocyclic compound with a complex structure. It belongs to the pyrazoline class and exhibits interesting biological and pharmacological properties. Let’s explore its synthesis, reactions, applications, and more.
Méthodes De Préparation
The synthetic route to this compound involves several steps. Here’s a summary of the key reactions:
-
Friedel-Crafts Acylation: : The acylation of a suitable aromatic compound (e.g., 4-bromophenyl) with an acyl chloride or anhydride in the presence of Lewis acid catalysts (such as AlCl₃) leads to the formation of the acylated intermediate.
-
Clemmensen Reduction: : The acyl group is then reduced to an alkane using zinc amalgam (Zn/HCl). This step converts the carbonyl group to a methylene group.
Analyse Des Réactions Chimiques
Oxidation and Reduction: The compound can undergo oxidation (e.g., converting a methyl group to a carbonyl group) or reduction (e.g., converting a carbonyl group to a methylene group).
Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced by other functional groups.
Common Reagents: Lewis acids (e.g., AlCl₃), reducing agents (e.g., Zn/HCl), and nucleophiles (for substitution reactions).
Applications De Recherche Scientifique
Antimicrobial Properties: Investigate its potential as an antibacterial or antifungal agent.
Antitumor Activity: Explore its effects on cancer cells.
Neuroprotective Effects: Study its impact on the nervous system.
Mécanisme D'action
The compound likely interacts with specific molecular targets, affecting cellular processes. Further research is needed to elucidate its precise mechanism.
Comparaison Avec Des Composés Similaires
Sulfathiazole: Another thiazole-based compound with antimicrobial properties.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal agent related to thiazoles.
Propriétés
Formule moléculaire |
C23H15BrCl2N2O2 |
|---|---|
Poids moléculaire |
502.2 g/mol |
Nom IUPAC |
[2-(4-bromophenyl)-9-chloro-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C23H15BrCl2N2O2/c24-15-5-1-13(2-6-15)19-12-20-18-11-17(26)9-10-21(18)30-23(28(20)27-19)22(29)14-3-7-16(25)8-4-14/h1-11,20,23H,12H2 |
Clé InChI |
BWGMDLUQLVBRNP-UHFFFAOYSA-N |
SMILES canonique |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C(=O)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11992959.png)



![(2Z)-2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-4,4,4-trifluoro-1-phenyl-1,3-butanedione](/img/structure/B11992997.png)
![5-(2-Bromophenyl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993000.png)
![(2E)-N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-3-phenyl-2-propenamide](/img/structure/B11993005.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11993015.png)
![N'-(4-Hydroxy-3,5-dimethoxybenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11993033.png)
![2-(3,4-Dimethoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11993038.png)
![4-[4-(Benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile](/img/structure/B11993045.png)

